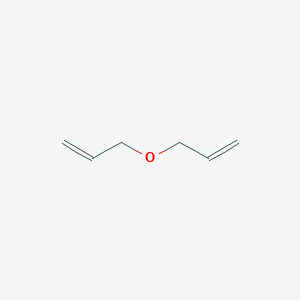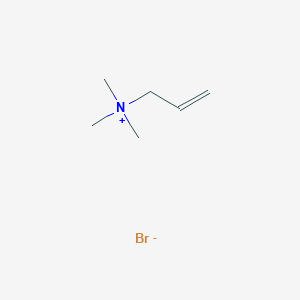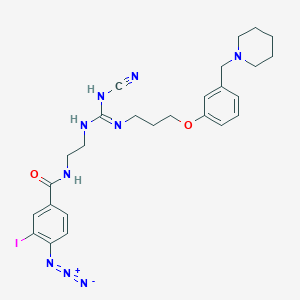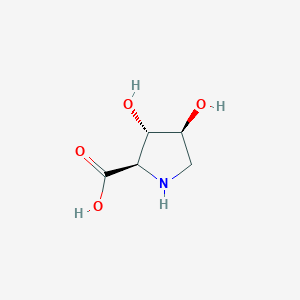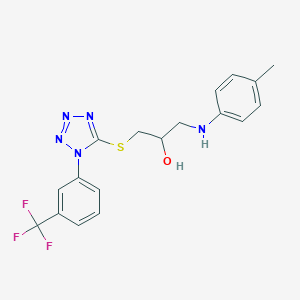
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by TAK-659 blocks these signaling events, leading to decreased proliferation and survival of B-cells.
Biochemische Und Physiologische Effekte
TAK-659 has been shown to selectively inhibit BTK in vitro and in vivo, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function. TAK-659 has also shown promising anti-tumor activity in preclinical models of B-cell malignancies, which makes it a potential therapeutic agent for these diseases.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that TAK-659 is a tool compound and may not have the same pharmacokinetic and pharmacodynamic properties as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans.
Another area of interest is the use of TAK-659 as a tool compound for studying B-cell receptor signaling and B-cell function. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function.
In addition, further studies are needed to understand the mechanism of action of TAK-659 and its effects on B-cell signaling and function. This could lead to the development of new therapeutic targets and strategies for the treatment of B-cell malignancies and autoimmune diseases.
Conclusion:
TAK-659 is a potent and selective inhibitor of BTK, which has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases. TAK-659 is also a valuable tool compound for studying B-cell receptor signaling and B-cell function. Further research is needed to evaluate the safety and efficacy of TAK-659 in humans and to understand its mechanism of action and effects on B-cell signaling and function.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the tetrazole ring, followed by the synthesis of the thioether moiety. The final step is the coupling of the two fragments to form the desired product. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
CAS-Nummer |
133506-56-6 |
|---|---|
Produktname |
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- |
Molekularformel |
C18H18F3N5OS |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
1-(4-methylanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C18H18F3N5OS/c1-12-5-7-14(8-6-12)22-10-16(27)11-28-17-23-24-25-26(17)15-4-2-3-13(9-15)18(19,20)21/h2-9,16,22,27H,10-11H2,1H3 |
InChI-Schlüssel |
MHCJWJJQLUGENF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
Synonyme |
1-[(4-methylphenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



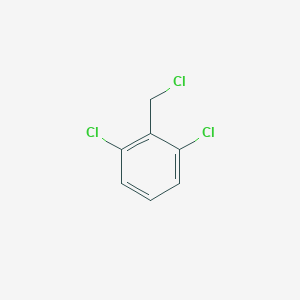
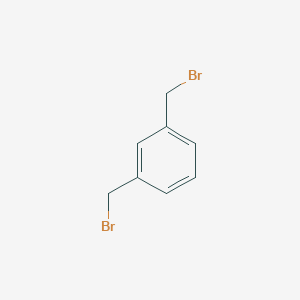
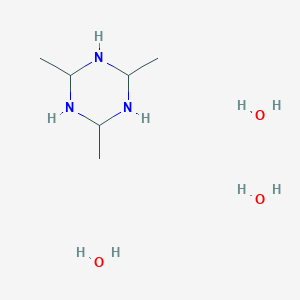
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
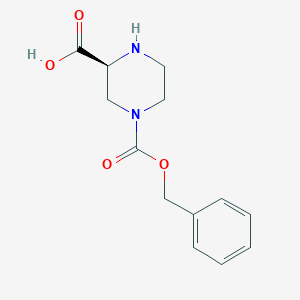
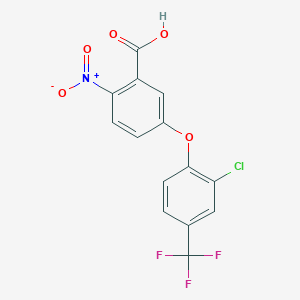
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
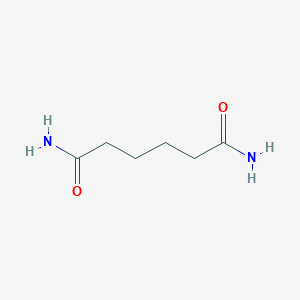
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
